O-(4-fluorobenzoyl)hydroxylamine

Description

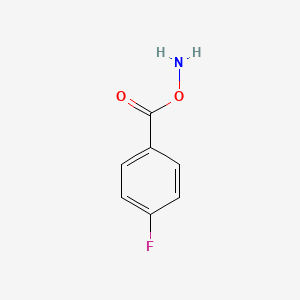

O-(4-Fluorobenzoyl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NH-O-) linked to a 4-fluorobenzoyl moiety (a benzene ring substituted with a fluorine atom at the para position and a carbonyl group). This structural configuration combines the nucleophilic and redox-active properties of hydroxylamine with the electron-withdrawing effects of the fluorine atom and the aromatic carbonyl group.

Properties

IUPAC Name |

amino 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGLRHSUPBIEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of O-(4-fluorobenzoyl)hydroxylamine typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

O-(4-fluorobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:

Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed C-N bond-forming reactions.

Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: This compound can undergo oxidation to form nitroso compounds or reduction to form amines, depending on the reagents and conditions used.

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

O-(4-fluorobenzoyl)hydroxylamine has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of various organic molecules, particularly in the formation of carbon-nitrogen bonds.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: this compound is used in the development of pharmaceutical agents, particularly those that require the formation of carbon-nitrogen bonds.

Mechanism of Action

The mechanism of action of O-(4-fluorobenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or enolates, to form carbon-nitrogen bonds. The presence of the fluorine atom in the benzoyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles .

The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Fluorine vs. Chlorine/Bromine

- Electronic Effects: Fluorine’s high electronegativity increases the electron-withdrawing nature of the aromatic ring, enhancing electrophilicity and stability. In contrast, chlorine and bromine (larger atoms with lower electronegativity) contribute to greater polarizability and steric effects. For example: O-(4-Chlorobenzyl)hydroxylamine hydrochloride exhibits strong cytotoxicity (IC₅₀ = 0.65 µM against MCF-7 cells) due to chlorine’s balance of electronic and steric effects .

Fluorine vs. Nitro Groups

- O-(4-Nitrobenzoyl)hydroxylamine demonstrates enhanced reactivity in protein modification due to the nitro group’s strong electron-withdrawing nature, enabling selective serine residue targeting in enzymes . In contrast, fluorine’s smaller size and moderate electronegativity may favor metabolic stability and membrane permeability in drug design.

Physicochemical Properties

- Lipophilicity: Fluorine increases lipophilicity (logP) compared to non-halogenated analogs, improving membrane permeability. For example, trifluoromethyl-substituted derivatives exhibit logP values ~2.5, enhancing bioavailability .

- Stability : Fluorinated derivatives demonstrate greater hydrolytic and oxidative stability than iodo- or bromo-substituted analogs, which are prone to dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.